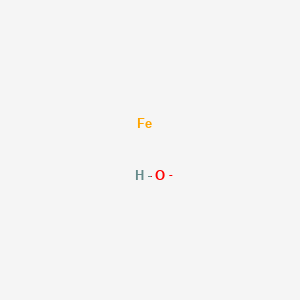
2-N,3-N-difluorobutane-2,3-diimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Difluoro-2,3-butanediimine: is a chemical compound with the molecular formula C4H6F2N2 It is characterized by the presence of two fluorine atoms and two imine groups attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Difluoro-2,3-butanediimine typically involves the fluorination of precursor compounds. One common method is the fluorination of 2,3-butanediimine using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure the selective introduction of fluorine atoms .
Industrial Production Methods: Industrial production of N,N’-Difluoro-2,3-butanediimine may involve large-scale fluorination processes using similar fluorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Difluoro-2,3-butanediimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of difluorinated butanediimine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce partially or fully reduced products.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or thiols, resulting in the replacement of fluorine atoms with other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4); in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Amines, thiols; in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Major Products Formed:
Oxidation: Difluorinated butanediimine derivatives.
Reduction: Partially or fully reduced butanediimine compounds.
Substitution: Substituted butanediimine derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-Difluoro-2,3-butanediimine is used as a building block in organic synthesis.
Biology: In biological research, N,N’-Difluoro-2,3-butanediimine is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool for probing biological systems.
Medicine: The compound is investigated for its potential therapeutic applications. Its fluorinated structure may enhance the bioavailability and metabolic stability of drug candidates, making it a promising scaffold for drug design.
Industry: N,N’-Difluoro-2,3-butanediimine is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the performance and durability of these materials.
Wirkmechanismus
The mechanism of action of N,N’-Difluoro-2,3-butanediimine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The imine groups can also participate in covalent bonding with nucleophilic sites on proteins and other biomolecules, modulating their biological activity .
Vergleich Mit ähnlichen Verbindungen
- N,N’-Difluoro-1,4-butanediimine
- N,N’-Difluoro-2,3-pentanediimine
- N,N’-Difluoro-2,3-hexanediimine
Comparison: N,N’-Difluoro-2,3-butanediimine is unique due to its specific fluorination pattern and the position of the imine groups on the butane backbone. Compared to similar compounds, it exhibits distinct reactivity and stability, making it suitable for specific applications in synthesis and research. The presence of fluorine atoms enhances its chemical and biological properties, distinguishing it from non-fluorinated analogs .
Eigenschaften
CAS-Nummer |
16063-51-7 |
|---|---|
Molekularformel |
C5H8O5 |
Molekulargewicht |
0 |
Synonyme |
N,N/'-Difluoro-2,3-butanediimine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








